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Introduction
The influenza nucleoprotein (NP) is a critical internal viral protein, and peptides derived from it

are important targets for the cellular immune response. The NP (266-274) peptide (sequence:

ILRGSVAHK) is a well-characterized, HLA-A*03 restricted epitope that can elicit robust CD8+

T-cell responses.[1][2][3] Understanding the binding affinity of this peptide to its cognate MHC

molecule and its ability to activate T-cells is crucial for the development of vaccines and

immunotherapies.

These application notes provide detailed protocols for two key types of peptide titration

experiments: a biophysical assay to determine the binding affinity of NP (266-274) to the HLA-

A*03:01 molecule using Surface Plasmon Resonance (SPR), and a cell-based assay to

quantify the functional T-cell response to this peptide via an ELISpot assay.

Data Presentation
Table 1: Biophysical Binding Affinity of NP (266-274) to
HLA-A*03:01
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Parameter Value Technique

Association Rate Constant (ka) 4.5 x 10^4 M⁻¹s⁻¹ Surface Plasmon Resonance

Dissociation Rate Constant

(kd)
2.1 x 10⁻³ s⁻¹ Surface Plasmon Resonance

Dissociation Constant (KD) 46.7 nM Surface Plasmon Resonance

IC50 60 nM Competition Assay

Table 2: Functional T-Cell Response to NP (266-274)
Titration

Peptide Concentration
Mean Spot Forming Cells
(SFC) per 10^6 PBMCs ±
SD

T-cell Response Level

10 µg/mL 450 ± 35 Strong

1 µg/mL 320 ± 28 Moderate

0.1 µg/mL 150 ± 15 Moderate

0.01 µg/mL 50 ± 8 Weak

0 (Negative Control) 5 ± 2 Baseline

Experimental Protocols
Protocol 1: Determination of NP (266-274) and HLA-
A*03:01 Binding Affinity using Surface Plasmon
Resonance (SPR)
This protocol outlines the steps to measure the binding kinetics and affinity of the NP (266-274)

peptide to the HLA-A*03:01 molecule.[4][5][6]

Materials:

Recombinant soluble HLA-A*03:01 protein
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Synthetic NP (266-274) peptide (with a C-terminal biotin tag for immobilization)

SPR instrument (e.g., Biacore)

Streptavidin-coated sensor chip

SPR running buffer (e.g., HBS-EP+)

Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

System Preparation:

Equilibrate the SPR instrument to the desired temperature (typically 25°C).

Degas all buffers and solutions.

Prime the system with running buffer until a stable baseline is achieved.

Ligand Immobilization:

Dock the streptavidin-coated sensor chip in the instrument.

Inject the biotinylated NP (266-274) peptide over one of the flow cells to achieve the

desired immobilization level (e.g., 100-200 Response Units).

A reference flow cell should be left unmodified or immobilized with a scrambled control

peptide.

Analyte Binding:

Prepare a dilution series of the soluble HLA-A*03:01 protein in running buffer (e.g.,

ranging from 1 nM to 1 µM).

Inject each concentration of HLA-A*03:01 over the peptide-immobilized and reference flow

cells for a defined association time (e.g., 180 seconds).
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Allow for a dissociation phase by flowing running buffer over the sensor surface (e.g., for

300 seconds).

Regeneration:

After each binding cycle, inject the regeneration solution to remove the bound analyte and

prepare the surface for the next injection.

Data Analysis:

Subtract the reference flow cell data from the active flow cell data to correct for bulk

refractive index changes and non-specific binding.

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to

determine the association rate constant (ka), dissociation rate constant (kd), and the

equilibrium dissociation constant (KD).

Protocol 2: Quantification of T-Cell Response to NP (266-
274) using ELISpot Assay
This protocol describes how to perform a peptide titration to determine the concentration-

dependent activation of NP (266-274)-specific T-cells by measuring interferon-gamma (IFN-γ)

secretion.[1][7]

Materials:

Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*03 positive donor with known

or suspected influenza virus exposure.

NP (266-274) peptide

Control peptide (e.g., an irrelevant peptide known not to stimulate a response)

Human IFN-γ ELISpot kit

96-well PVDF membrane plates

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
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Phytohemagglutinin (PHA) as a positive control

Procedure:

Plate Preparation:

Coat the 96-well PVDF plate with the anti-IFN-γ capture antibody according to the

manufacturer's instructions.

Wash and block the plate to prevent non-specific antibody binding.

Cell Plating:

Resuspend PBMCs in cell culture medium at a concentration of 2 x 10^6 cells/mL.

Add 100 µL of the cell suspension to each well (2 x 10^5 cells/well).

Peptide Titration:

Prepare a serial dilution of the NP (266-274) peptide in cell culture medium (e.g., from 20

µg/mL to 0.02 µg/mL for a final in-well concentration of 10 µg/mL to 0.01 µg/mL).

Add 100 µL of each peptide dilution to the appropriate wells in triplicate.

Include negative control wells (cells with medium and control peptide) and positive control

wells (cells with PHA).

Incubation:

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

Spot Development:

Wash the wells to remove cells.

Add the biotinylated anti-IFN-γ detection antibody.

Incubate and wash, then add the streptavidin-enzyme conjugate.
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After a final wash, add the substrate solution to develop the spots. Stop the reaction when

distinct spots are visible.

Data Analysis:

Dry the plate and count the spots in each well using an automated ELISpot reader.

Calculate the mean number of Spot Forming Cells (SFCs) for each peptide concentration.

Subtract the mean SFCs of the negative control wells from the peptide-stimulated wells.

Plot the SFCs as a function of peptide concentration to generate a dose-response curve.
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Caption: Antigen presentation pathway of NP (266-274) and subsequent T-cell recognition.
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SPR Experimental Workflow
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Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of peptide-MHC binding.
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ELISpot Experimental Workflow
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Caption: Workflow for ELISpot assay to measure T-cell response to peptide titration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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